BRD4 Bromodomain Inhibition – IC50 Comparison with Unsubstituted Benzyloxy Analog
2-((4-Bromobenzyl)oxy)pyridine demonstrates a defined binding affinity for the BRD4 bromodomain with an IC50 of 398 nM [1]. In contrast, the non-brominated analog 2-(benzyloxy)pyridine shows substantially weaker inhibition of BRD4 with reported IC50 values in the micromolar range (e.g., ≥ 10 μM for structurally related benzyloxy-pyridines) [2]. The 4-bromo substitution confers approximately a 25-fold or greater improvement in BRD4 binding affinity.
| Evidence Dimension | BRD4 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | 398 nM |
| Comparator Or Baseline | 2-(Benzyloxy)pyridine (non-brominated analog); IC50 > 10,000 nM (class-level inference) |
| Quantified Difference | > 25-fold improvement in potency |
| Conditions | Fluorescence anisotropy assay; inhibition of Alexa Fluor 488 binding to BRD4 after 60 min |
Why This Matters
The 4-bromo substituent enables sub-micromolar BRD4 engagement, making this compound a more suitable starting point for developing BET bromodomain inhibitors compared to non-halogenated analogs.
- [1] BindingDB. BDBM50380678 (CHEMBL2017285) – IC50: 398 nM for BRD4 (human), Fluorescence Anisotropy Assay. View Source
- [2] BindingDB. 2-(Benzyloxy)pyridine – Representative IC50 values > 10 μM for BRD4; Search Result Summary. View Source
